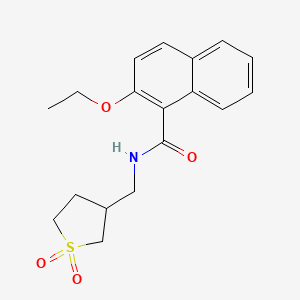

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide

Description

N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide is a synthetic organic compound characterized by a naphthamide core substituted with a 2-ethoxy group and a tetrahydrothiophene sulfone moiety linked via a methyl bridge. Below, we compare its structural and synthetic features with analogous compounds.

Properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-2-23-16-8-7-14-5-3-4-6-15(14)17(16)18(20)19-11-13-9-10-24(21,22)12-13/h3-8,13H,2,9-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALCTTHOVAVRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable diene with sulfur to form the tetrahydrothiophene ring.

Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Naphthalene Derivative Preparation: The naphthalene ring is functionalized with an ethoxy group through an electrophilic aromatic substitution reaction.

Amide Bond Formation: Finally, the naphthalene derivative is coupled with the sulfone-containing tetrahydrothiophene intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur at the ethoxy group or the naphthalene ring.

Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthalene ring or the tetrahydrothiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of sulfoxides or further oxidized products.

Reduction: Formation of sulfides or thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Analogues

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide ( ): Shared Features: Contains the same 1,1-dioxidotetrahydrothiophen-3-yl group, indicating a common sulfone motif. Differences: Replaces the ethoxy-naphthamide with a fluorobenzyl-isopropylphenoxy acetamide. The fluorobenzyl group may enhance blood-brain barrier penetration, while the isopropylphenoxy moiety increases hydrophobicity.

2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide ( ):

- Shared Features : Carboxamide linkage and aromatic substitution (bromo, methyl, phenyl).

- Differences : Cyclohexene core instead of naphthamide; lacks sulfone and ethoxy groups, reducing polarity.

- Shared Features : Naphthalene backbone.

- Differences : Simpler structure lacking the sulfone, ethoxy, and amide functionalities.

Functional Group Impact

- Sulfone Group: Present in both the target compound and ’s analogue, sulfones improve aqueous solubility and resist oxidative metabolism compared to non-sulfonated analogs.

- Ethoxy vs. Halogen/Hydrocarbon Substituents : The ethoxy group in the target compound may balance lipophilicity better than bromo () or fluorobenzyl () groups, influencing bioavailability.

Comparison with Analogues

- : Cyclohexene carboxamide synthesis via acid chloride intermediates (e.g., oxalyl chloride/DMF) and subsequent alkylation (NaH/CH₃I). Similar coupling methods may apply to the target compound.

- : Likely employs analogous sulfone formation and amide bond formation, but substitutes fluorobenzyl and isopropylphenoxy groups during coupling.

- : Highlights palladium-catalyzed reactions (Heck coupling) for cyclization.

Analytical and Impurity Considerations

Analytical Methods

- Spectroscopy : MS and NMR (¹H/¹³C) would confirm the sulfone (δ ~3.5–4.5 ppm for SO₂CH₂) and ethoxy (δ ~1.4 ppm for CH₃, ~4.0 ppm for OCH₂) groups.

Impurity Profiles

- Potential Impurities: Naphthalene-1-ol ( ): From hydrolysis of the amide bond. Des-ethoxy Analogues: Due to incomplete ethoxylation during synthesis. Sulfone Precursors: Residual tetrahydrothiophene intermediates.

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrahydrothiophene ring and an ethoxy-naphthamide moiety. Its molecular formula is , with a molecular weight of 387.5 g/mol. The IUPAC name is N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-methylphenyl)methyl]benzamide, indicating the presence of sulfur and oxygen functionalities that contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO4S |

| Molecular Weight | 387.5 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-methylphenyl)methyl]benzamide |

| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3 |

Synthesis

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-naphthamide typically involves several steps:

- Formation of Benzamide Core : Starting from available precursors, the benzamide structure is synthesized.

- Introduction of Ethoxy Group : The ethoxy group is added to the benzamide core.

- Incorporation of Tetrahydrothiophenyl Moiety : The dioxidotetrahydrothiophenyl component is introduced through specific reaction conditions optimized for yield and purity.

Biological Activity

Research indicates that N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-naphthamide exhibits notable biological activities, including:

Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Antimicrobial Properties : There are indications that it might possess antimicrobial effects, making it a candidate for further investigation in treating infections.

Potential Anticancer Activity : Investigations into its anticancer properties are ongoing, focusing on its ability to modulate cellular pathways associated with cancer progression.

The mechanism of action for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-naphthamide involves its interaction with biological targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar molecules:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide | Contains a methyl group on the benzamide ring | Potentially different biological activity due to structural variations |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide | Contains a methoxy group instead of ethoxy | May exhibit different solubility and reactivity profiles |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide | Incorporates a fluorine atom | Fluorination may enhance metabolic stability and bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.